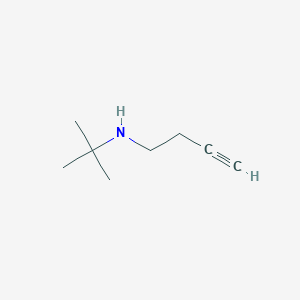
3-エチル-1,2,3,4-テトラヒドロイソキノリン
概要
説明
3-Ethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that forms an important structural motif in various natural products and therapeutic lead compounds . This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
科学的研究の応用
3-Ethyl-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is studied for its potential neuroprotective and antineuroinflammatory properties.
Medicine: It is explored for its therapeutic potential in treating neurodegenerative disorders and infections.
Industry: The compound is used in the development of chiral catalysts and other industrial applications.
作用機序
Target of Action
3-Ethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to be an important structural motif of various natural products and therapeutic lead compounds
Mode of Action
It’s known that thiqs can act as precursors for various alkaloids displaying multifarious biological activities . The reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .
Biochemical Pathways
Thiqs are known to be involved in various biological activities against infective pathogens and neurodegenerative disorders .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It’s known that various new and environmentally friendly methods for the synthesis of thiq derivatives are on the rise .
生化学分析
Biochemical Properties
3-Ethyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in the synthesis and metabolism of neurotransmitters. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as dopamine and serotonin . The interaction between 3-Ethyl-1,2,3,4-tetrahydroisoquinoline and MAO can influence the levels of these neurotransmitters in the brain, thereby affecting mood and behavior.
Cellular Effects
The effects of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Ethyl-1,2,3,4-tetrahydroisoquinoline can modulate the activity of dopamine receptors, which are crucial for the regulation of mood, cognition, and motor function . Additionally, it has been observed to affect the expression of genes involved in neuroprotection and neurotoxicity, highlighting its dual role in cellular health and disease.
Molecular Mechanism
The molecular mechanism of action of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 3-Ethyl-1,2,3,4-tetrahydroisoquinoline can inhibit the activity of MAO, leading to increased levels of monoamines in the brain . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the breakdown of neurotransmitters. Additionally, 3-Ethyl-1,2,3,4-tetrahydroisoquinoline can activate certain signaling pathways that promote neuroprotection and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Ethyl-1,2,3,4-tetrahydroisoquinoline is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and reactive oxygen species . Long-term exposure to this compound has been associated with both neuroprotective and neurotoxic effects, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At low doses, this compound has been shown to exert neuroprotective effects, enhancing cognitive function and reducing the risk of neurodegenerative diseases . At high doses, 3-Ethyl-1,2,3,4-tetrahydroisoquinoline can induce neurotoxicity, leading to cell death and impaired motor function. These dosage-dependent effects highlight the importance of careful dosing in potential therapeutic applications.
Metabolic Pathways
3-Ethyl-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways, including those related to the synthesis and degradation of neurotransmitters. This compound can be metabolized by enzymes such as cytochrome P450 and MAO, leading to the formation of various metabolites . These metabolic pathways are crucial for the regulation of the levels of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline and its effects on cellular function.
Transport and Distribution
The transport and distribution of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, 3-Ethyl-1,2,3,4-tetrahydroisoquinoline can bind to plasma proteins, which facilitates its distribution throughout the body.
Subcellular Localization
The subcellular localization of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline is an important factor that influences its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The localization of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline in these compartments can affect its interactions with biomolecules and its overall impact on cellular function.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure . Another approach includes the use of multicomponent reactions (MCRs) which improve atom economy, selectivity, and yield .
Industrial Production Methods: Industrial production methods for 3-Ethyl-1,2,3,4-tetrahydroisoquinoline typically involve the use of high-pressure reactors and efficient catalysts to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through distillation .
化学反応の分析
Types of Reactions: 3-Ethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
類似化合物との比較
- 1,2,3,4-Tetrahydroisoquinoline
- 3-Methyl-1,2,3,4-tetrahydroisoquinoline
- 3-Phenyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness: 3-Ethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific ethyl substitution at the third position, which can influence its biological activity and chemical reactivity. This substitution may enhance its potential as a therapeutic agent compared to other similar compounds .
特性
IUPAC Name |
3-ethyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-11-7-9-5-3-4-6-10(9)8-12-11/h3-6,11-12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJWABGLXUIRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554595 | |
| Record name | 3-Ethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111422-13-0 | |
| Record name | 3-Ethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)







